N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a carbamoyl group, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the bromophenyl and carbamoyl groups, followed by the introduction of the pyrrolidine ring. Common synthetic routes may involve:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Nucleophilic Substitution: The bromine atom is introduced via nucleophilic substitution reactions.
Amide Formation: The carbamoyl group is formed through amide bond formation reactions.
Cyclization: The pyrrolidine ring is formed through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromophenyl group or the carbamoyl group.
Substitution: The bromine atom can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the carbamoyl group can form hydrogen bonds with biological molecules. The pyrrolidine ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a sulfonyl group instead of a carbamoyl group.
4-[(4-bromophenyl)carbamoyl]phenylboronic acid: Features a boronic acid group instead of a pyrrolidine ring.
Uniqueness
N-{4-[(4-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring enhances its stability and potential for diverse applications.
Properties
Molecular Formula |
C22H24BrN3O3 |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
N-[4-[(4-bromophenyl)carbamoyl]phenyl]-1-butyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24BrN3O3/c1-2-3-12-26-14-16(13-20(26)27)22(29)25-18-8-4-15(5-9-18)21(28)24-19-10-6-17(23)7-11-19/h4-11,16H,2-3,12-14H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
XZQJNGHJJHFPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.